

A Comparative Guide to the Stereochemical Confirmation of **trans-2,5-Dimethoxycinnamic Acid**

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Compound of Interest

Compound Name: **2,5-Dimethoxycinnamic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for confirming the stereochemistry of **trans-2,5-Dimethoxycinnamic acid**. By presenting key experimental data from spectroscopic and crystallographic techniques, this document serves as a practical resource for the unambiguous structural elucidation of this and related cinnamic acid derivatives.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. The stereochemistry of the double bond in the acrylic acid side chain, designated as either trans (E) or cis (Z), plays a pivotal role in determining the molecule's physical, chemical, and biological properties. **trans-2,5-Dimethoxycinnamic acid** is the more thermodynamically stable and common isomer. This guide focuses on the experimental techniques used to confirm its trans configuration and differentiate it from its cis counterpart.

Data Presentation

The primary methods for stereochemical confirmation of cinnamic acid derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The following tables

summarize key data for distinguishing between trans and cis isomers, drawing on data from closely related analogs where specific data for **2,5-dimethoxycinnamic acid** is not readily available.

Table 1: Comparative ^1H NMR Data of Cinnamic Acid Derivatives

^1H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bond in cinnamic acids. The key diagnostic parameter is the coupling constant (^3J) between the two vinylic protons ($\text{H}\alpha$ and $\text{H}\beta$). A larger coupling constant is characteristic of a trans relationship, while a smaller value indicates a cis configuration.[1][2][3]

Compound	Isomer	H α Chemical Shift (ppm)	H β Chemical Shift (ppm)	3J (H α -H β) Coupling Constant (Hz)
2,5-Dimethoxycinnamic Acid (Predicted)	trans	~6.4	~7.8	~16
2,5-Dimethoxycinnamic Acid (Predicted)	cis	~5.8	~6.9	~12
trans-Cinnamic Acid	trans	6.43	7.83	16.0
cis-Cinnamic Acid	cis	5.95	6.95	12.5
trans-Sinapinic Acid	trans	6.47	7.55	Not specified
cis-Sinapinic Acid	cis	5.76	6.76	12.8[4]
Methyl p-hydroxy-trans-cinnamate	trans	6.15	Not specified	15.9[1]
Methyl p-hydroxy-cis-cinnamate	cis	5.66	Not specified	12.9[1]

Table 2: Comparative ^{13}C NMR Chemical Shifts of Cinnamic Acid Derivatives

While less definitive than ^1H NMR coupling constants for stereochemical assignment, ^{13}C NMR chemical shifts can show subtle differences between trans and cis isomers. The chemical shifts of the carbons in the acrylic acid moiety (C α , C β , and C=O) are of particular interest.

Compound	Isomer	C α (ppm)	C β (ppm)	C=O (ppm)
2,5-Dimethoxycinnamic Acid (Predicted)	trans	~118	~145	~172
2,5-Dimethoxycinnamic Acid (Predicted)	cis	~117	~143	~171
trans-Cinnamic Acid	trans	117.8	145.1	172.4
cis-Cinnamic Acid	cis	118.5	143.6	170.8
trans-p-Methoxycinnamic acid	trans	115.7	144.5	167.8

Table 3: Comparative X-ray Crystallographic Data of Cinnamic Acid Derivatives

X-ray crystallography provides the most definitive confirmation of stereochemistry by determining the three-dimensional arrangement of atoms in a crystal. While specific data for **trans-2,5-dimethoxycinnamic acid** is not available, the data for trans-cinnamic acid and p-methoxycinnamic acid are presented for comparison.[\[5\]](#)

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
α-trans-Cinnamic Acid	Monoclinic	P2 ₁ /n	5.582	17.671	7.735	96.9
p-Methoxycinnamic Acid	Triclinic	P-1	8.336	12.026	4.842	99.28

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the stereochemistry of the double bond by analyzing the chemical shifts and coupling constants of the vinylic protons.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the cinnamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.
 - Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

- If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm the coupling between H α and H β , and HSQC (Heteronuclear Single Quantum Coherence) to correlate the vinylic protons to their attached carbons.
- Data Analysis:
 - In the ^1H NMR spectrum, identify the two doublets corresponding to the vinylic protons (H α and H β).
 - Measure the coupling constant (^3J) between these two protons. A value of approximately 16 Hz is indicative of a trans configuration, while a value around 12 Hz suggests a cis configuration.
 - Assign the peaks in the ^{13}C NMR spectrum with the aid of HSQC data and by comparison with data from similar compounds.

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous three-dimensional structure of the molecule, confirming the trans geometry of the double bond.

Protocol:

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
- Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in a single-crystal X-ray diffractometer.
 - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

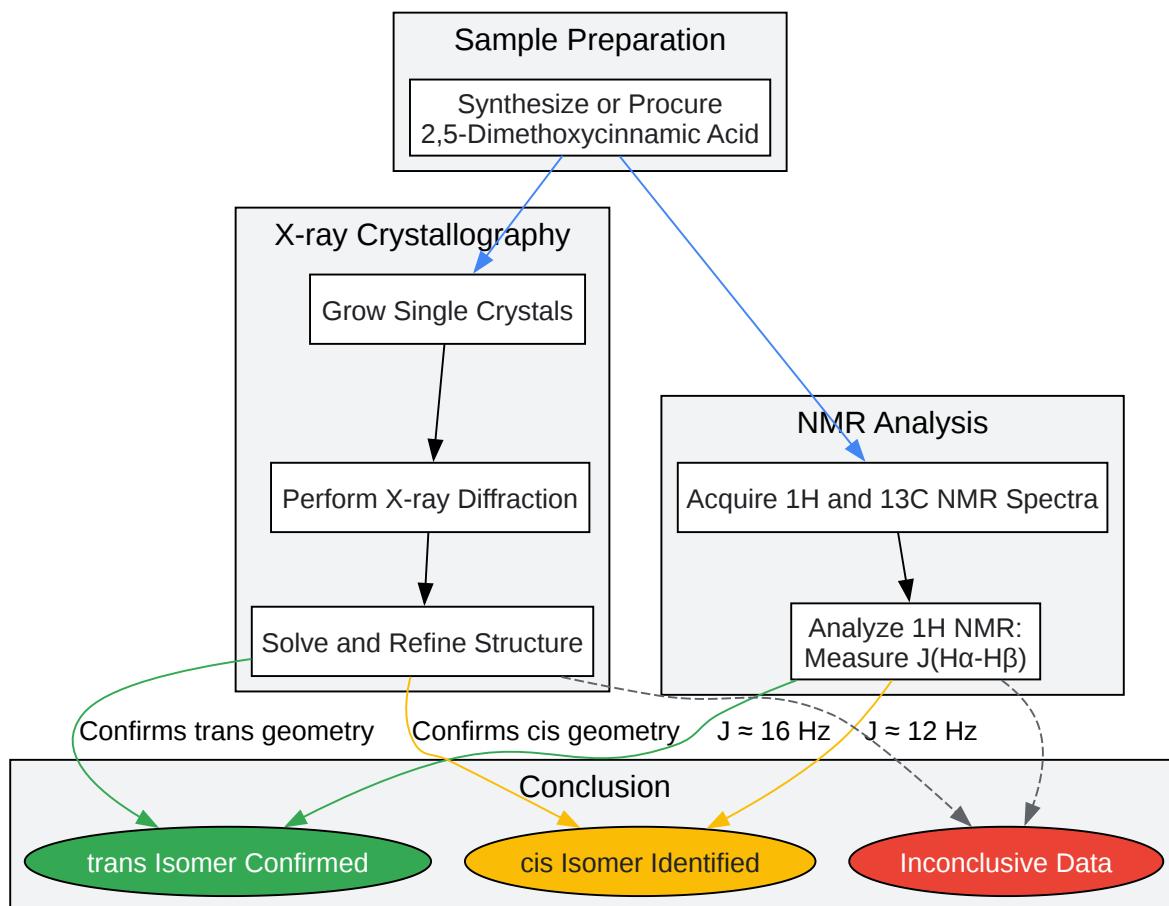
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or other suitable techniques to determine the atomic positions.
 - Refine the structural model against the experimental data to obtain a final, accurate molecular structure.
- Data Analysis:
 - Examine the refined structure to confirm the planar geometry of the double bond and the trans orientation of the substituents.
 - Analyze intermolecular interactions, such as hydrogen bonding and π - π stacking, which can influence the crystal packing.

Mandatory Visualization

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the stereochemistry of **2,5-Dimethoxycinnamic acid**.

Workflow for Stereochemical Confirmation

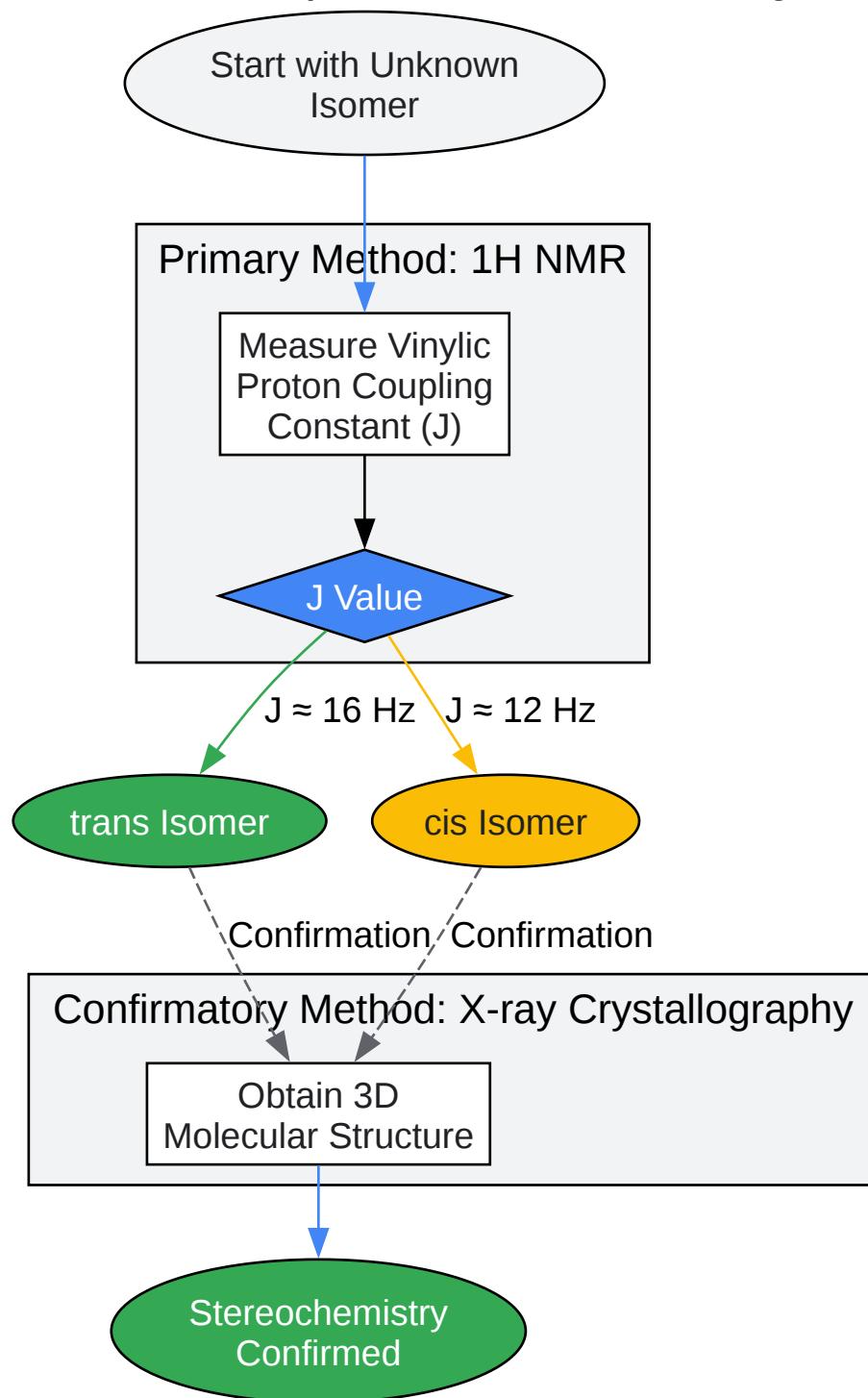
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Workflow for Stereochemical Confirmation

Signaling Pathway for Spectroscopic Data Interpretation

The following diagram outlines the decision-making process based on the interpretation of spectroscopic data to assign the stereochemistry.

Decision Pathway for Stereochemical Assignment

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